molecular formula C15H15N3O B11866596 N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide

Katalognummer: B11866596
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: VTHFHTGTWRWYEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety linked to a pyrazine carboxamide group. The compound’s distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability. The choice of solvents and reagents may also be adjusted to comply with environmental regulations and safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist or antagonist at certain receptors, such as the 5-HT7 receptor . The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C15H15N3O

Molekulargewicht

253.30 g/mol

IUPAC-Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H15N3O/c19-15(14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,8-10,13H,3,5,7H2,(H,18,19)

InChI-Schlüssel

VTHFHTGTWRWYEB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.